3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid
Overview
Description
“3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1261587-75-0 . It has a molecular weight of 264.2 . The IUPAC name for this compound is 3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for “3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is 1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is a solid at room temperature . It has a molecular weight of 264.2 .Scientific Research Applications
Asymmetric Hydrogenation
The asymmetric hydrogenation of thiophene derivatives, including those structurally related to 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, has been investigated. Notably, Stoll and Süess (1974, 1975) synthesized (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid, a compound structurally similar to 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, using an asymmetric hydrogenation process. This process achieved high yields and optical purity using Kagan's catalyst. The work highlights the potential for asymmetric hydrogenation in producing optically active derivatives of similar compounds (Stoll & Süess, 1974) (Stoll & Süess, 1975).
Metabolic Studies
Research by Meyer and Scheline (1972) explored the metabolism of substituted phenylpropionic acids by rat caecal micro-organisms. While not directly studying 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, their research on closely related compounds like 3,4,5-trimethoxycinnamic acid and various phenylpropionic acids revealed important metabolic transformations such as hydrogenation, O-demethylation, and dehydroxylation. These findings could be relevant for understanding the metabolic pathways and transformations of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid in biological systems (Meyer & Scheline, 1972).
Chiral Resolution Techniques
The chiral resolution of compounds structurally similar to 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid has been researched. Hui-qian Wei (2015) developed methods for the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid, highlighting potential techniques that could be applicable for resolving the chirality of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid. This research underscores the importance of chiral resolution in the pharmaceutical and chemical industries for compounds like 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid (Wei, 2015).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLMZMEZXJMBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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